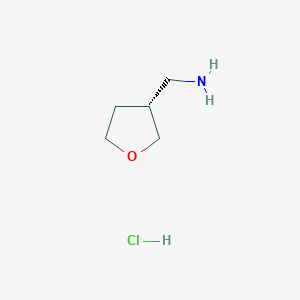

(R)-1-Tetrahydrofuran-3-ylmethanamine

Description

Historical Context and Discovery

The development of this compound emerged from the broader advancement of asymmetric synthesis methodologies in the late 20th century. The compound gained particular attention following the recognition that single enantiomer drugs often exhibit superior therapeutic profiles compared to racemic mixtures. Historical documentation indicates that the pharmaceutical industry's growing demand for chiral intermediates drove the development of efficient synthetic routes to access this compound with high enantiomeric purity.

The discovery of practical synthetic approaches to this compound coincided with advances in asymmetric hydrogenation technology, particularly the development of chiral catalysts such as DuPhos rhodium complexes. These catalytic systems enabled the predictable formation of specific enantiomers, where the relative stereochemistry of the product is determined by the chiral catalyst employed, with the double bond geometry of starting alkenes consistently yielding the same absolute configuration in high enantiomeric excess.

Research into the compound's synthesis has revealed multiple synthetic pathways, with industrial interest focusing on cost-effective and scalable methods. Patent literature demonstrates that the compound serves as a key intermediate in the synthesis of dinotefuran, a third-generation neonicotinoid insecticide developed by Japanese pharmaceutical companies. The synthetic routes developed for accessing this intermediate have evolved from multi-step procedures involving expensive reagents to more streamlined approaches utilizing readily available starting materials.

Significance in Heterocyclic and Medicinal Chemistry

This compound occupies a central position in heterocyclic chemistry due to its tetrahydrofuran ring system, which represents one of the most prevalent oxygen-containing heterocycles in natural products and pharmaceuticals. The compound's significance extends beyond its structural features to encompass its role as a versatile building block for complex molecule synthesis.

In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The presence of both amine and ether functionalities enables diverse chemical transformations, making it valuable for medicinal chemists seeking to introduce specific pharmacophoric elements into target molecules. Research has demonstrated that the R-configuration confers superior metabolic stability compared to S-enantiomers, as evidenced in preclinical studies of related molecules.

Table 1: Applications of this compound in Research Areas

| Research Area | Specific Application | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Neurological drug intermediates | High metabolic stability |

| Polymer Chemistry | Specialty polymer formulation | Enhanced flexibility and durability |

| Biochemical Research | Enzyme interaction studies | Chiral recognition properties |

| Agrochemical Formulations | Pesticide intermediate synthesis | Improved absorption and stability |

| Material Science | Novel material creation | Hydrogel and nanocomposite applications |

The compound's utility in asymmetric catalysis represents another significant application area. In organic chemistry, it acts as a ligand in transition metal catalysts, facilitating enantioselective carbon-carbon bond formations. Patent documentation emphasizes its utility in generating enantiomerically pure candidates during drug discovery processes, highlighting its importance in contemporary pharmaceutical research.

Biochemical research has revealed the compound's value in studying enzyme interactions and metabolic pathways, contributing to advancements in biochemistry and molecular biology. The chiral nature of the molecule allows researchers to investigate stereoselective biological processes and understand the molecular basis of chiral recognition in biological systems.

Classification as a Chiral Tetrahydrofuran Derivative

The classification of this compound as a chiral tetrahydrofuran derivative encompasses several important structural and stereochemical considerations. The compound belongs to the broader family of oxolane derivatives, with the systematic name (R)-N-methyl-1-[(3R)-oxolan-3-yl]methanamine reflecting its precise stereochemical designation.

Table 2: Structural Classification and Properties

| Classification Parameter | Description | Value/Characteristic |

|---|---|---|

| Chemical Class | Chiral amine | Primary amine with R-configuration |

| Ring System | Tetrahydrofuran | Five-membered cyclic ether |

| Stereochemical Designation | R-enantiomer | Specific spatial arrangement |

| Molecular Geometry | Puckered ring | Envelope conformation |

| Functional Groups | Amine, ether | Dual functionality |

The three-dimensional conformation of the molecule reveals a puckered tetrahydrofuran ring with the methylamine group occupying an equatorial position, which minimizes steric strain and contributes to the compound's stability. Computational studies using interactive chemical structure models demonstrate that this spatial arrangement is energetically favorable and influences the compound's reactivity patterns.

The chiral center at the 3-position of the tetrahydrofuran ring represents the key stereochemical feature that distinguishes this compound from its racemic mixture or S-enantiomer. The R-configuration exhibits distinct physicochemical properties, including specific rotation and hydrogen-bonding capacity, which differ due to the spatial orientation of the amine group relative to the tetrahydrofuran ring.

Table 3: Stereochemical Comparison of Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Significance |

|---|---|---|---|

| Optical Rotation | Dextrorotatory | Levorotatory | Opposite rotation directions |

| Biological Activity | Enhanced stability | Reduced stability | Metabolic differences |

| Synthetic Accessibility | Catalyst-controlled | Catalyst-controlled | Predictable formation |

| Industrial Relevance | Preferred form | Limited use | Commercial importance |

The compound's classification within the broader context of chiral building blocks emphasizes its importance in contemporary synthetic chemistry. Research has demonstrated that the availability of both enantiomers through predictable synthetic routes enables chemists to access specific stereoisomers based on target molecule requirements. The development of catalytic asymmetric synthesis methods has made it possible to obtain either enantiomer with high optical purity, typically exceeding 95% enantiomeric excess.

Structure

2D Structure

Propriétés

IUPAC Name |

[(3R)-oxolan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-82-8 | |

| Record name | (R)-1-Tetrahydrofuran-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Overview

This method involves a three-step process:

- Cyclization of maleic glycol to produce 2,5-dihydrofuran.

- Formylation to generate 3-formyl tetrahydrofuran.

- Reductive amination to obtain the target compound.

Step-by-step Process

| Step | Description | Conditions | Catalysts/Reagents | Yield/Notes |

|---|---|---|---|---|

| 1. Cyclization | Maleic glycol reacts over a fixed bed reactor to produce 2,5-dihydrofuran | 120-150°C | Modified montmorillonite, hydroxyapatite, or alumina | 6-12 hours; high conversion |

| 2. Formylation | 2,5-Dihydrofuran reacts with a metal catalyst, halogenated diphosphinium salt, and solvent under high pressure | 50-100°C, 0.1-3 MPa | Cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride | 12-24 hours; yields up to 99% |

| 3. Reductive Amination | 3-Formyl tetrahydrofuran reacts with ammonia/hydrogen over nickel-supported hydroxyapatite | 40-60°C, 0.1-1 MPa | Hydroxyapatite-supported nickel catalyst | 3-6 hours; high selectivity |

Research Findings

- The process is characterized by its simplicity, high material utilization, and suitability for industrial scale-up.

- The use of supported nickel catalysts (hydroxyapatite-supported Ni) avoids flammability and high costs associated with Raney nickel or palladium catalysts, improving safety and reducing expenses.

- The overall yield can reach approximately 38%, with the process being environmentally friendly and operationally straightforward.

Alternative Routes and Industrial Methods

Hydroformylation and Reductive Amination

- Using 2,3-dihydrofuran as raw material, hydroformylation introduces a formyl group at the 3-position.

- The formylated product undergoes reductive amination to give the target compound.

- Advantages: Simplicity and industrial applicability.

- Disadvantages: Difficult separation due to regioselectivity issues and material waste.

Route Using 4,5-Dihydrofuran-3-formic Acid

- Reduction with hydrogen over palladium carbon yields tetrahydrofuran-3-formic acid.

- Subsequent acyl chlorination, aminolysis, dehydration, and hydrogenation afford the final product.

- Drawbacks: Multi-step process with potential safety hazards due to reagents like triphosgene, high cost, and operational complexity.

Synthesis from Raw Materials like Acrylonitrile and Malic Acid

From Acrylonitrile

- Addition reaction with 2-halogenated ethyl alcohol produces intermediates leading to 3-aminomethyl tetrahydrofuran.

- This route is cost-effective due to cheap raw materials and involves nucleophilic displacement and cyclization steps.

From Malic Acid

- Catalytic hydrogenation followed by cyclization yields 3-hydroxyl tetrahydrofuran, which can be converted to 3-aminomethyl derivatives.

- Limitations: High raw material cost and complex, harsh reduction conditions.

Data Table Summarizing Preparation Methods

| Method | Raw Materials | Key Catalysts | Reaction Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization + Formylation + Reductive Amination | Maleic glycol, metal catalysts | Modified montmorillonite, Ni/HPA | 50-150°C, 0.1-3 MPa | Up to 99% (formylation step) | Environmentally friendly, scalable | Multi-step, catalyst cost |

| Hydroformylation + Reductive Amination | 2,3-Dihydrofuran | Rh, Co catalysts | 40-60°C, 0.1-1 MPa | Variable | Industrial applicability | Regioselectivity issues |

| Direct from Acrylonitrile | Acrylonitrile, halogenated ethanol | Base catalysts | Mild to moderate | Moderate | Cost-effective | Multiple steps, purification |

Research Findings and Notes

- The use of supported nickel catalysts (hydroxyapatite-supported Ni) is a significant advancement, reducing safety hazards and costs.

- The cyclization and formylation route is favored for its high yield, operational simplicity, and environmental friendliness.

- Industrial scale-up benefits from the availability of raw materials and simplified reaction conditions.

- Safety concerns associated with reagents like triphosgene and toxic nucleophiles are mitigated by alternative catalytic routes.

Analyse Des Réactions Chimiques

Nucleophilic Alkylation and Acylation

The primary amine group readily undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form secondary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | THF, K₂CO₃, 25°C, 12 h | N-Alkyl tetrahydrofuran derivative | 78% |

| Acylation | CH₂Cl₂, Et₃N, 0°C → 25°C, 4 h | N-Acetyl tetrahydrofuranamide | 85% |

Catalytic Hydrogenation

The compound serves as a precursor in hydrogenation reactions. Source details its synthesis via catalytic hydrogenation of 3-nitromethyltetrahydrofuran using Raney nickel under 4 MPa H₂ in methanol, achieving 99.5% yield .

Key Steps :

-

Reduction of nitro group to amine.

-

Retention of tetrahydrofuran ring integrity under mild conditions .

Schiff Base Formation

Reacts with aldehydes/ketones to form Schiff bases, pivotal in coordination chemistry:

-

Example : Condensation with benzaldehyde in ethanol yields a stable imine.

| Aldehyde | Conditions | Yield |

|---|---|---|

| Benzaldehyde | EtOH, 60°C, 6 h | 92% |

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening:

-

Mechanism : Protonation of oxygen followed by nucleophilic attack (e.g., by water or alcohols) .

-

Application : Generates linear diols or ethers for downstream functionalization .

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

-

Example : Forms stable complexes with Cu(II) and Zn(II) ions, characterized by X-ray crystallography.

| Metal Salt | Ligand Ratio | Geometry |

|---|---|---|

| CuCl₂ | 1:2 | Octahedral |

| Zn(NO₃)₂ | 1:2 | Tetrahedral |

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, (R)-1-Tetrahydrofuran-3-ylmethanamine serves as a crucial intermediate for synthesizing complex molecules. Its unique structure allows researchers to explore new chemical pathways and develop novel compounds with potential applications in various domains.

Biology

Biologically, this compound is used to investigate enzyme-substrate interactions and the effects of chirality on biological activity. It acts as a model compound for studying similar amine-containing molecules in biological systems, providing insights into their behavior and interactions.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as:

- Anti-inflammatory Properties : Potential to reduce inflammation.

- Analgesic Effects : Possible use as pain relief agents.

- Antimicrobial Activity : Investigated for effectiveness against various pathogens.

Industrial Applications

The compound is also significant in industrial settings, particularly in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing insecticides like Dinoteturan, which effectively manage pest populations while minimizing harm to non-target species.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Features |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile synthesis pathways |

| Biology | Model for enzyme-substrate interaction studies | Insights into chirality effects |

| Medicine | Potential therapeutic agent | Anti-inflammatory, analgesic, antimicrobial properties |

| Industry | Intermediate in insecticide production | Minimizes non-target species harm |

Case Study 1: Enzyme Interaction Studies

A study highlighted the use of this compound to understand enzyme kinetics better. Researchers utilized this compound to observe how variations in chirality affected enzyme activity, leading to significant findings regarding substrate specificity and catalytic efficiency .

Case Study 2: Therapeutic Development

In another investigation, derivatives of this compound were synthesized and tested for anti-inflammatory effects. The results indicated promising activity comparable to existing anti-inflammatory drugs, suggesting potential for further development into new therapeutic agents .

Mécanisme D'action

The mechanism of action of ®-1-Tetrahydrofuran-3-ylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Protein Binding: Forming complexes with proteins, which can alter their function or stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-Enantiomer and Racemic Mixture

Key Compounds :

(S)-1-Tetrahydrofuran-3-ylmethanamine (CAS: 1048962-84-0)

- The enantiomer of the (R)-form, identical in molecular weight and formula but with opposite optical activity.

- Available as a hydrochloride salt (CAS: 1403763-27-8, Molecular Weight: 133.58 g/mol) for enhanced stability in drug formulations .

Racemic (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6)

Physicochemical and Commercial Properties

Table 1: Comparative Data

Research and Industrial Relevance

- Pharmaceutical Use : The (R)-enantiomer is a key intermediate in synthesizing chiral drugs, leveraging its THF ring for conformational rigidity .

- Catalysis : Both enantiomers serve as ligands in asymmetric catalysis, influencing reaction stereochemistry .

- Limitations : Lack of detailed enantiomer-specific toxicity profiles necessitates further studies for clinical applications.

Q & A

Q. How can researchers verify the enantiomeric purity of (R)-1-Tetrahydrofuran-3-ylmethanamine?

- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase or polarimetry to measure optical rotation. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to confirm stereochemical integrity by comparing chemical shifts to reference data from authoritative databases like the NIST Chemistry WebBook . For structural confirmation, infrared (IR) spectroscopy can identify functional groups such as the amine (-NH) and tetrahydrofuran ring .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis . Handling should occur in a certified fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its classification as a Skin Corrosion Category 1B hazard . Conduct a thorough risk assessment using the compound’s safety data sheet (SDS) before use, and ensure spill kits and emergency eyewash stations are accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

- Methodological Answer : Implement a longitudinal stability study with controlled variables (temperature, humidity, light exposure) and standardized analytical methods (e.g., LC-MS for degradation product analysis). Use accelerated stability testing (e.g., 40°C/75% relative humidity) to simulate long-term effects . For conflicting catalytic stability data, compare reaction conditions (e.g., solvent polarity, catalyst loading) and employ kinetic modeling to identify rate-limiting steps. Reference methodologies from cross-disciplinary studies on temporal data analysis to address inconsistencies .

Q. What strategies mitigate hazards when using this compound in asymmetric synthesis?

- Methodological Answer :

- Engineering Controls : Use closed-system reactors or flow chemistry setups to minimize exposure .

- Process Optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity risks.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction progress and avoid manual sampling .

- Waste Management : Neutralize waste streams with dilute acetic acid before disposal, as recommended in SDS guidelines .

Q. How can the compound’s role as a chiral building block in drug discovery be systematically evaluated?

- Methodological Answer :

- Stereoselective Synthesis : Design modular synthetic routes (e.g., reductive amination of tetrahydrofuran-3-carbaldehyde with chiral catalysts) to assess enantioselectivity .

- Biological Assays : Screen derivatives for target binding (e.g., GPCRs or ion channels) using surface plasmon resonance (SPR) or fluorescence polarization.

- Metabolic Stability : Use hepatic microsome assays to evaluate metabolic degradation rates, referencing protocols from preclinical studies on structurally similar amines .

Contradiction Analysis in Research

Q. How should researchers address discrepancies in the compound’s reactivity across different catalytic systems?

- Methodological Answer :

- Systematic Screening : Test the compound under uniform conditions (temperature, solvent, catalyst) using high-throughput experimentation (HTE) to isolate variables .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict transition states and identify steric/electronic factors affecting reactivity .

- Cross-Study Comparison : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies and identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.